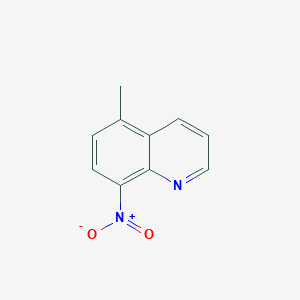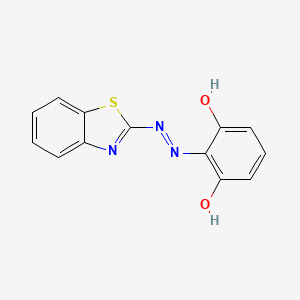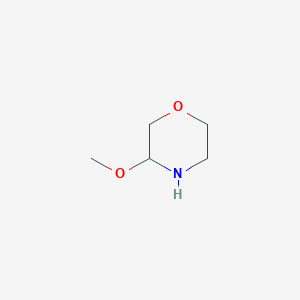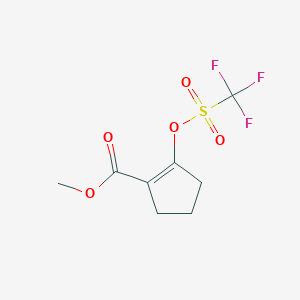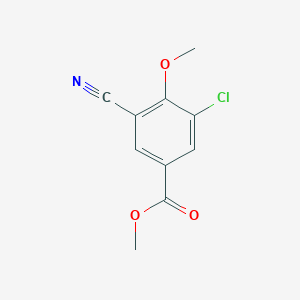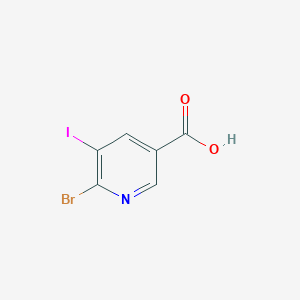
6-Bromo-5-iodonicotinic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
Radioiodinated Synthesis and Biodistribution Studies
6-Bromo-5-iodonicotinic acid and its derivatives have been explored for their potential in the synthesis and biodistribution of radioiodinated compounds. For instance, 5-Bromonicotine, derived from nicotinic acid, was utilized to produce 5-[125I]iodonicotine. Biodistribution studies in rats indicated significant accumulation of this compound in the brain and adrenal gland, highlighting its potential for brain and adrenal imaging applications (Chan et al., 1983).
Synthesis of Pyranones and Natural Products
The compound has been used in the synthesis of various pyranones, which are significant in organic chemistry. Specifically, 6-substituted 3-bromo-5-iodo-2(2H)-pyranones were synthesized and utilized as precursors for different pyranones, including natural products like fusalanipyrone and gibepyrone A (Biagetti et al., 2002).
Syntheses of Halogenated Fluoresceins
Another application is in the synthesis of halogenated fluoresceins. Regioisomerically pure 5- and 6-iodofluoresceins and bromofluoresceins have been synthesized, which are vital in the development of fluorescence-based probes and dyes (Jiao et al., 2003).
Synthesis of Bromonitro-phenanthridinones
The compound is also instrumental in the synthesis of bromonitro-phenanthridinones, as demonstrated by the treatment of 2-bromo-6(5H)-phenanthridone leading to various nitrated and brominated products. These findings are significant for developing new compounds in pharmaceutical and material sciences (Andrievskii et al., 1990).
Electrocatalytic Synthesis of 6-Aminonicotinic Acid
6-Aminonicotinic acid, a derivative of this compound, was synthesized through electrochemical reduction. This process is significant for developing new methods for synthesizing complex organic molecules (Gennaro et al., 2004).
Safety and Hazards
The safety data sheet for a related compound, 6-Bromonicotinic acid, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Similar precautions would likely apply to 6-Bromo-5-iodonicotinic acid.
Propriétés
IUPAC Name |
6-bromo-5-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQHQESGBJLMNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chlorobenzo[d]isoxazole](/img/structure/B3277248.png)
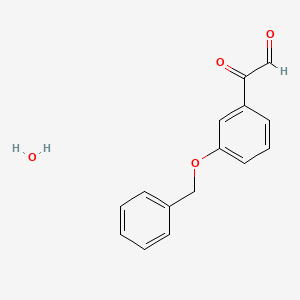
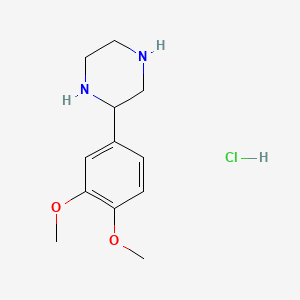
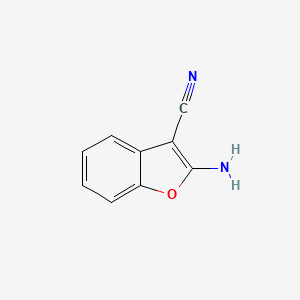

![3-(3-Chloromethyl-[1,2,4]oxadiazol-5-YL)-benzonitrile](/img/structure/B3277300.png)
